4,6-dibromo-1H-indole
Overview
Description
4,6-Dibromo-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4,6-dibromo-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to these effects.
Biochemical Pathways
It is known that indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound may be involved in tryptophan metabolism and related biochemical pathways.
Pharmacokinetics
It is known that indole derivatives are chemically synthesized and used as feedstock or precursor in the production of various compounds . This suggests that the bioavailability of this compound may be influenced by its chemical synthesis and use.
Result of Action
It is known that indole derivatives exhibit a wide range of biological activities . This suggests that the action of this compound may result in various molecular and cellular effects, depending on its specific targets and mode of action.
Action Environment
It is known that indole derivatives are produced by intestinal microorganisms and are involved in the metabolism of tryptophan . This suggests that the action of this compound may be influenced by factors such as the presence of specific microorganisms and the availability of tryptophan.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-1H-indole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of brominating agents and the removal of by-products can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like zinc dust in acetic acid or sodium borohydride in ethanol.
Major Products Formed:
Substitution Reactions: Products such as 4,6-diamino-1H-indole or 4,6-dialkoxy-1H-indole.
Oxidation Reactions: Products like indole-2,3-dione derivatives.
Reduction Reactions: Products like 1H-indole.
Scientific Research Applications
4,6-Dibromo-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dichloro-1H-indole: Similar in structure but with chlorine atoms instead of bromine.
4,6-Difluoro-1H-indole: Contains fluorine atoms at the 4 and 6 positions.
4,6-Diiodo-1H-indole: Contains iodine atoms at the 4 and 6 positions.
Uniqueness: 4,6-Dibromo-1H-indole is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dibromo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUDJVIHHHIEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554546 | |
Record name | 4,6-Dibromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99910-50-6 | |
Record name | 4,6-Dibromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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